Home > Products > Screening Compounds P89630 > Indacaterol Impurity B
Indacaterol Impurity B -

Indacaterol Impurity B

Catalog Number: EVT-13582030
CAS Number:
Molecular Formula: C49H49N3O6
Molecular Weight: 775.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Indacaterol Impurity B, identified by the Chemical Abstracts Service number 1207760-24-4, is a chemical compound associated with the pharmaceutical agent Indacaterol, which is a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease and asthma. This impurity is significant in pharmaceutical formulations due to its potential effects on drug efficacy and safety.

Source

Indacaterol Impurity B is derived from the synthesis of Indacaterol, where various reaction conditions and starting materials can lead to the formation of impurities. Its molecular formula is C49H49N3O6C_{49}H_{49}N_{3}O_{6} with a molecular weight of approximately 775.93 g/mol .

Classification

Indacaterol Impurity B falls under the category of pharmaceutical impurities, which are unintended substances that can affect the quality and safety of drug products. It is classified as a small organic molecule and is often analyzed for its impact on the pharmacological properties of the final drug product.

Synthesis Analysis

Methods

The synthesis of Indacaterol Impurity B typically involves several steps that include:

  1. Initial Reaction: The process begins with specific starting materials reacting under controlled conditions to form intermediate compounds.
  2. Intermediate Formation: These intermediates undergo further reactions such as condensation or cyclization.
  3. Purification: The final step involves purification techniques like chromatography or recrystallization to isolate the impurity .

Technical Details

The synthesis methods can vary significantly based on the desired yield and purity. For instance, one method emphasizes avoiding high-energy conditions that lead to dimerization and regioisomer formation, achieving yields greater than 70% . The use of solvents such as ethyl acetate for precipitation has been noted to enhance purity levels significantly.

Molecular Structure Analysis

Data

The accurate mass of Indacaterol Impurity B is recorded as 775.362 g/mol, confirming its molecular weight . The presence of multiple aromatic rings and functional groups contributes to its chemical reactivity.

Chemical Reactions Analysis

Reactions

Indacaterol Impurity B can undergo various chemical reactions:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide.
  • Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.
  • Substitution: Functional group substitution can occur using halogens or alkylating agents .

Technical Details

The reactivity of Indacaterol Impurity B is influenced by its functional groups, allowing it to participate in diverse organic reactions that may alter its structure and properties.

Mechanism of Action

Process

Indacaterol itself acts primarily on beta-2 adrenergic receptors in the lungs. The mechanism involves:

  1. Receptor Activation: Binding to beta-2 adrenergic receptors stimulates a cascade of intracellular events.
  2. cAMP Production: This activation leads to increased levels of cyclic adenosine monophosphate (cAMP), which promotes relaxation of bronchial smooth muscle.
  3. Inhibition of Inflammation: Additionally, it inhibits the release of inflammatory mediators, improving airflow and reducing symptoms associated with respiratory diseases .

Data

The pharmacokinetic profile indicates that Indacaterol has a long duration of action, making it suitable for once-daily dosing in chronic respiratory conditions.

Physical and Chemical Properties Analysis

Physical Properties

Indacaterol Impurity B appears as a white solid under standard conditions. Its melting point and boiling point are critical for understanding its stability and storage requirements.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility characteristics can affect formulation strategies.
  • Stability: Stability under various pH conditions is essential for ensuring product integrity over time .

Relevant data regarding these properties are crucial for quality control during pharmaceutical manufacturing.

Applications

Scientific Uses

Indacaterol Impurity B serves primarily as an analytical standard in pharmaceutical research to assess impurity profiles in Indacaterol formulations. Its presence must be monitored closely due to potential impacts on drug efficacy and safety profiles, emphasizing the importance of stringent quality control measures in pharmaceutical production processes.

Introduction to Impurity Profiling in Pharmaceutical Research

Impurity profiling represents a critical analytical discipline within pharmaceutical development that systematically identifies, characterizes, and quantifies extraneous chemical entities in active pharmaceutical ingredients (APIs). These impurities—classified as starting materials, byproducts, intermediates, or degradation products—may arise during synthesis, storage, or formulation. Regulatory frameworks like ICH Q3A/B mandate strict control of impurities due to their potential impacts on drug safety, efficacy, and stability. For β₂-adrenergic agonists such as indacaterol, impurity profiling ensures batch-to-batch consistency in bronchodilatory effects while mitigating risks associated with chemically reactive or biologically active contaminants. The threshold for reporting, identifying, and qualifying impurities is typically 0.10%–0.15%, necessitating advanced analytical methodologies for detection at trace levels [1] [8].

Role of Impurities in Drug Development and Regulatory Compliance

Impurities directly influence the critical quality attributes (CQAs) of pharmaceuticals. During drug development, comprehensive impurity characterization is essential for establishing robust manufacturing processes and meeting regulatory standards. For indacaterol—an ultralong-acting β₂-agonist used in chronic obstructive pulmonary disease (COPD)—the presence of synthesis-related impurities may alter receptor binding kinetics or metabolic stability. Regulatory agencies (e.g., FDA, EMA) require exhaustive identification of impurities ≥0.10% of the API mass, supported by structural elucidation and toxicological evaluation. Process optimization targets impurity minimization through controlled reaction parameters (e.g., temperature, pH, catalysts) and purification techniques (e.g., crystallization, chromatography). Failure to control impurities can result in rejected batches, regulatory sanctions, or clinical adverse events, underscoring their centrality to pharmaceutical quality systems [4] [8].

Table 1: Regulatory Thresholds for Impurities in Pharmaceuticals

ClassificationReporting ThresholdIdentification ThresholdQualification Threshold
ICH Q3A (API)0.05%0.10% or 1.0 mg/day (lower)0.15% or 1.0 mg/day (lower)
ICH Q3B (Product)0.05%–1.0%0.2%–1.0%0.5%–1.0%

Significance of Indacaterol Impurity B in Quality Control of β₂-Adrenergic Agonists

Chemical Identity and Structural Characteristics

Indacaterol Impurity B (CAS 1207760-24-4) is a regioisomeric byproduct formed during the synthetic coupling of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine and a quinoline derivative. Its molecular formula is C₄₉H₄₉N₃O₆ (molecular weight: 775.93 g/mol), featuring a bis-quinolinone scaffold linked via a hydroxyethyl-diethylindenylamino backbone. Key structural elements include:

  • Two 8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl groups
  • A central N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl) moiety
  • Hydroxyethyl spacers connecting the indan core to quinolinone units

This structure arises from disubstitution at the indan-amine nitrogen, differing from indacaterol’s monosubstituted design. The impurity’s high lipophilicity (xLogP 7.4) may facilitate nonspecific membrane interactions, potentially interfering with β₂-adrenergic receptor (β₂-AR) targeting [4] [8].

Table 2: Chemical Properties of Indacaterol Impurity B

PropertyValue
Chemical Name5,5'-(((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)azanediyl)bis(1-hydroxyethane-2,1-diyl))bis(8-(benzyloxy)quinolin-2(1H)-one)
Molecular FormulaC₄₉H₄₉N₃O₆
Molecular Weight775.93 g/mol
CAS Number1207760-24-4
InChI KeyNXIIJCACCRDMQI-UHFFFAOYSA-N
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7

Formation Pathways and Synthesis Conditions

Impurity B forms during the nucleophilic substitution step of indacaterol synthesis, where 5,6-diethyl-2,3-dihydro-1H-inden-2-amine reacts with a quinoline-epoxide intermediate. Critical factors promoting its generation include:

  • Stoichiometric imbalance: Excess quinoline-epoxide drives disubstitution at the indan-amine nitrogen.
  • Temperature: Elevated temperatures (>60°C) accelerate epoxide ring opening but favor bis-adduct formation.
  • Catalyst residues: Residual Lewis acids (e.g., AlCl₃) may promote regioisomeric byproducts.
  • Reaction time: Prolonged durations increase impurity yields due to kinetic vs. thermodynamic control.

Process optimization strategies involve precise stoichiometric control, low-temperature reactions (0–25°C), and chromatographic purification (e.g., preparative HPLC) to isolate Impurity B at <0.10% levels. Residual metal catalysts are removed via chelating resins or activated charcoal filtration [4] [8].

Analytical Methods for Detection and Quantification

Robust analytical protocols are essential for monitoring Impurity B. Key methodologies include:

  • Reversed-phase HPLC: Uses C18 columns (4.6 × 150 mm, 3.5 µm) with UV detection at 220 nm. A gradient of acetonitrile/0.1% trifluoroacetic acid resolves Impurity B (retention time: ∼15.2 min) from indacaterol (∼12.8 min).
  • LC-MS/MS: Electrospray ionization (ESI+) quantifies Impurity B via m/z 776.3→[characteristic fragments] transitions, achieving sensitivity ≤0.05%.
  • NMR spectroscopy: ¹H/¹³C-NMR confirms structural integrity, with diagnostic signals at δ 4.85 (m, –CH(OH)–) and δ 7.75 (s, quinolinone-H).

Validation parameters meet ICH Q2(R1) criteria: linearity (R² >0.999), precision (%RSD <2.0), and accuracy (98%–102%) across 0.05%–0.50% ranges [8].

Table 3: Analytical Techniques for Indacaterol Impurity B

MethodConditionsDetection LimitKey Advantages
HPLC-UVC18 column; ACN:TFA (0.1%) gradient; 220 nm0.03%High resolution, cost-effective
LC-ESI-MS/MSC8 column; 5mM ammonium formate:methanol0.01%Structural confirmation, high sensitivity
NMRDMSO-d6; 400 MHz (¹H)0.10%Definitive structural elucidation

Impact on Biological Activity and Quality Control

Impurity B lacks intrinsic β₂-agonist activity due to steric hindrance from its bis-quinolinone structure, which impedes receptor docking. In vitro studies indicate it does not stimulate cAMP production in human bronchial smooth muscle cells at concentrations ≤10 µM. However, its presence above 0.15% may indirectly compromise indacaterol’s pharmacological profile by:

  • Reducing the effective API concentration per dose unit.
  • Competing with indacaterol for absorption sites in pulmonary tissue.
  • Potentiating oxidative degradation of the API during storage.

Quality control protocols for indacaterol APIs mandate strict limits for Impurity B (≤0.15%), ensuring batch consistency in bronchodilatory efficacy. Accelerated stability studies (40°C/75% RH) monitor its formation kinetics, guiding packaging and storage specifications [1] [3] [4].

Comparative Analysis with Other Indacaterol Impurities

Unlike process-related impurities (e.g., residual solvents), Impurity B is a structural analog requiring specialized separation techniques. Key distinctions from other indacaterol impurities include:

Table 4: Comparative Profile of Indacaterol-Related Impurities

ImpurityCAS NumberMolecular FormulaOriginKey Structural Difference
Impurity B1207760-24-4C₄₉H₄₉N₃O₆Synthesis (disubstitution)Bis-quinolinone substitution
Impurity ANot availableC₃₁H₃₄N₂O₃Synthesis (alkylation byproduct)Benzyl-protected intermediate
S-Isomer1235445-80-3C₂₄H₂₈N₂O₃Stereochemical contaminationR→S chirality inversion at hydroxyethyl
Oxo ImpurityNot availableC₂₄H₂₆N₂O₄OxidationHydroxy→keto group at ethanolamine side chain

Properties

Product Name

Indacaterol Impurity B

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[2-hydroxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one

Molecular Formula

C49H49N3O6

Molecular Weight

775.9 g/mol

InChI

InChI=1S/C49H49N3O6/c1-3-33-23-35-25-37(26-36(35)24-34(33)4-2)52(27-42(53)38-15-19-44(48-40(38)17-21-46(55)50-48)57-29-31-11-7-5-8-12-31)28-43(54)39-16-20-45(49-41(39)18-22-47(56)51-49)58-30-32-13-9-6-10-14-32/h5-24,37,42-43,53-54H,3-4,25-30H2,1-2H3,(H,50,55)(H,51,56)

InChI Key

NXIIJCACCRDMQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC(C6=C7C=CC(=O)NC7=C(C=C6)OCC8=CC=CC=C8)O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.